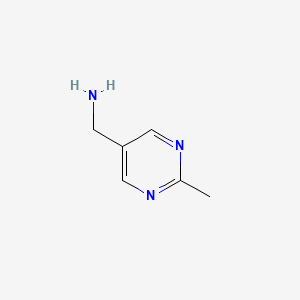

![molecular formula C11H13N3O2 B1321411 Ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate CAS No. 185133-90-8](/img/structure/B1321411.png)

Ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate is a derivative of imidazo[1,2-a]pyridine, which is a heterocyclic compound that has garnered interest due to its potential biological activities. The imidazo[1,2-a]pyridine core is a common motif in compounds with diverse pharmacological properties, including anti-inflammatory, analgesic, antipyretic, and anti-viral activities .

Synthesis Analysis

The synthesis of related ethyl imidazo[1,2-a]pyridine-3-carboxylate derivatives typically involves multi-step reactions. For instance, ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylates were prepared by reacting ethyl 2-chloroacetoacetate with 2-aminopyrimidines, followed by alkaline hydrolysis to yield the corresponding carboxylic acids . Similarly, ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate was synthesized through a three-step reaction, indicating the complexity and versatility of the synthetic routes for these compounds .

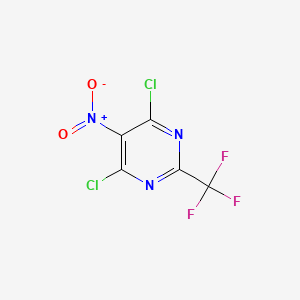

Molecular Structure Analysis

The molecular structure of ethyl imidazo[1,2-a]pyridine derivatives has been studied using various spectroscopic methods and density functional theory (DFT). For example, the molecular structure of ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate was confirmed by DFT calculations and single crystal x-ray diffraction, demonstrating the reliability of DFT in predicting the molecular conformation of such compounds .

Chemical Reactions Analysis

Ethyl imidazo[1,2-a]pyridine-3-carboxylate derivatives can undergo various chemical reactions to yield a wide range of heterocyclic compounds. For instance, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates were converted into different polyazanaphthalene derivatives when treated with nucleophilic reagents . This reactivity showcases the potential of ethyl imidazo[1,2-a]pyridine-3-carboxylate derivatives as versatile intermediates in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl imidazo[1,2-a]pyridine-3-carboxylate derivatives are influenced by their molecular structure. The DFT study of ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate revealed insights into its molecular electrostatic potential and frontier molecular orbitals, which are important for understanding the reactivity and interaction of the compound with other molecules . Additionally, the anti-viral activity of some derivatives against hepatitis B virus suggests that these compounds have significant biological relevance .

Aplicaciones Científicas De Investigación

Synthesis and Derivatives

Ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate has been a subject of research for its potential in synthesizing various biologically active compounds. Zamora et al. (2004) explored its use in synthesizing pyrido[1′,2′:1,2]imidazo[5,4‐d]‐1,2,3‐triazinones, highlighting its role as a synthon for building fused triazines with possible biological activities (Zamora et al., 2004). Additionally, Bakhite et al. (2005) investigated its utility in creating novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems, demonstrating its versatility in synthesizing diverse polyheterocyclic systems (Bakhite et al., 2005).

Biochemical Applications

In the realm of biochemistry, this compound has been involved in the creation of derivatives with potential antiviral properties. For instance, Chen et al. (2011) synthesized ethyl 6‐bromo‐8‐hydroxyimidazo[1,2‐a]pyridine‐3‐carboxylate derivatives and evaluated them for their anti‐hepatitis B virus activity, revealing significant inhibitory effects on HBV DNA replication (Chen et al., 2011).

Pharmaceutical Exploration

In pharmaceutical research, the compound has been used as a starting material or intermediate in synthesizing various pharmacologically interesting compounds. For instance, Ikemoto et al. (2000) described its use in synthesizing chronic renal disease agents, highlighting its practical application in medicinal chemistry (Ikemoto et al., 2000).

Diverse Chemical Reactions

The compound’s potential in diverse chemical reactions is also noteworthy. For example, Mohamed (2014, 2021) conducted studies on its synthesis and reactions to create various benzothiazolo and triazolo derivatives, emphasizing its role in generating a wide range of chemical structures (Mohamed, 2014), (Mohamed, 2021).

Safety And Hazards

Propiedades

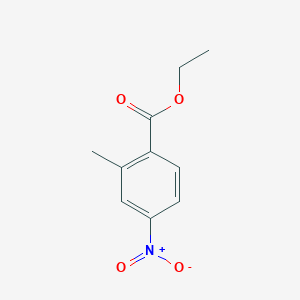

IUPAC Name |

ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-3-16-11(15)9-7(2)13-10-8(12)5-4-6-14(9)10/h4-6H,3,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWPAXRHWORQNQS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C2N1C=CC=C2N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00617278 |

Source

|

| Record name | Ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate | |

CAS RN |

185133-90-8 |

Source

|

| Record name | Ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1321347.png)

![1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1321360.png)